Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate
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Overview
Description
Ethyl (4-(2-amino-4-thiazolyl)phenoxy)acetate is an organic compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, an amino group, a phenoxy group, and an acetate group. The exact mass of the molecule is 186.04629874 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 278.33 g/mol. The exact mass of the molecule is 186.04629874 . Other physical and chemical properties specific to this compound are not available in the retrieved data.properties
IUPAC Name |
ethyl 2-[4-(2-amino-1,3-thiazol-4-yl)phenoxy]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-2-17-12(16)7-18-10-5-3-9(4-6-10)11-8-19-13(14)15-11/h3-6,8H,2,7H2,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREYJPWSPRWJOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168491 |
Source
|
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168127-29-5 |
Source
|
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168127295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, (4-(2-amino-4-thiazolyl)phenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40168491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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